2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O4S. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-hydroxy-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, toluene
Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophiles, thereby altering their chemical properties and biological activities.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
Comparison: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in similar compounds lacking these groups.
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S/c8-16(13,14)6-4(12)2-1-3-5(6)15-7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLDCXTZXWITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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